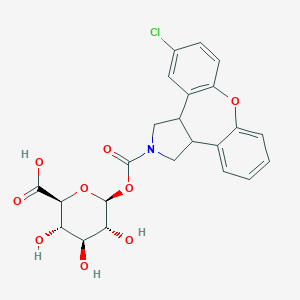

Org 5222 glucuronide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-6-(9-chloro-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene-4-carbonyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClNO9/c24-10-5-6-16-12(7-10)14-9-25(8-13(14)11-3-1-2-4-15(11)32-16)23(31)34-22-19(28)17(26)18(27)20(33-22)21(29)30/h1-7,13-14,17-20,22,26-28H,8-9H2,(H,29,30)/t13?,14?,17-,18-,19+,20-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MONYWLCNIOIULX-NXYWHHHKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(CN1C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=C(C=CC(=C4)Cl)OC5=CC=CC=C25 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2C(CN1C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C4=C(C=CC(=C4)Cl)OC5=CC=CC=C25 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClNO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00926236 | |

| Record name | 1-O-(5-Chloro-1,3,3a,12b-tetrahydro-2H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole-2-carbonyl)hexopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00926236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

491.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128923-28-4 | |

| Record name | Org 5222 glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128923284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-O-(5-Chloro-1,3,3a,12b-tetrahydro-2H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole-2-carbonyl)hexopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00926236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Identification and Advanced Characterization of Org 5222 Glucuronide

Elucidation of Org 5222 Glucuronide as an N-Carbamoyl Conjugate

A significant finding in the metabolism of Org 5222 is the identification of one of its major metabolites as an N-carbamoyl glucuronide. tandfonline.comnih.gov This novel metabolite is formed through a multi-step process. The initial step involves the N-demethylation of Org 5222 to produce a secondary amine, desmethyl-Org 5222. tandfonline.com Subsequently, this secondary amine reacts with carbon dioxide (CO2) to form an intermediate carbamic acid. tandfonline.comnih.gov This reaction, the formation of a carbamate (B1207046), is a non-enzymatic process that can occur spontaneously. tandfonline.com The resulting carbamic acid is then conjugated with glucuronic acid, a process catalyzed by UDP-glucuronosyltransferases (UGTs), to yield the stable N-carbamoyl glucuronide conjugate. tandfonline.comresearchgate.net This metabolic pathway has been observed for other drugs containing primary and secondary amine groups. researchgate.net The formation of this N-carbamoyl glucuronide was confirmed in studies on the biotransformation of Org 5222 in rats, where it was identified in bile. nih.gov In human plasma, N-desmethylasenapine-N-carbamoyl-glucuronide has been identified as a circulating metabolite. researchgate.netfda.gov

Application of Advanced Spectroscopic and Chromatographic Methods for Structural Confirmation

The definitive structural confirmation of this compound has relied on the combined use of advanced spectroscopic and chromatographic techniques. These methods provide detailed information about the molecular structure and connectivity of the metabolite.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in the structural elucidation of the N-carbamoyl glucuronide of Org 5222's desmethyl metabolite. tandfonline.comnih.gov Both proton (¹H) and carbon-13 (¹³C) NMR analyses were employed to confirm the covalent linkage of the carbamate group to the tetracyclic amine. tandfonline.com

In one study, the formation of the carbamate from desmethyl-Org 3770, a compound structurally related to Org 5222, was investigated using ¹³C-labeled bicarbonate. tandfonline.com The appearance of a new signal in the ¹³C-NMR spectrum at 165.9 ppm was attributed to the carbonyl carbon of the carbamate. tandfonline.com Further evidence was provided by the proton-coupled ¹³C-spectrum, where this signal appeared as a triplet, confirming its linkage to the tetracyclic structure. tandfonline.com

¹H-NMR spectroscopy also supported the carbamate structure, showing significant downfield shifts for specific protons adjacent to the nitrogen atom, which is consistent with the formation of the N-carbamoyl bond. tandfonline.com The anomeric configuration of the glucuronide moiety can also be determined by the vicinal coupling constant (³J(H1-H2)) in the ¹H-NMR spectrum, where a typical value of 7.2-7.8 Hz confirms a β-configuration. helsinki.fi

Table 1: Illustrative NMR Data for Carbamate Formation of a Desmethyl-Org Compound tandfonline.com

| Nucleus | Chemical Shift (ppm) / Coupling | Observation |

| ¹³C | 165.9 | New signal indicative of the carbamate carbonyl. |

| ¹³C (proton-coupled) | Triplet (J = 2 Hz) | Splitting confirms covalent linkage to the tetracyclic moiety. |

| ¹H | Downfield shifts for Hleq (0.8 ppm), H3eq (0.8 ppm), Hlax (0.3 ppm), H3ax (0.1 ppm) | Shifts support the formation of the carbamate structure. |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (MS/MS) Techniques (e.g., soft ionization)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (MS/MS) are powerful tools for the identification and characterization of drug metabolites. researchgate.net The use of soft ionization techniques, such as electrospray ionization (ESI), allows for the analysis of intact glucuronide conjugates, which are often thermally labile. researchgate.nethelsinki.fi

In the analysis of Org 5222 metabolites, LC-MS/MS has been used to identify N-desmethylasenapine-N-carbamoyl-glucuronide in human plasma. researchgate.netfda.gov The mass spectrometer detects the deprotonated molecule of the glucuronide conjugate. researchgate.net In MS/MS experiments, this parent ion is fragmented, and the resulting product ions provide structural information. A characteristic fragmentation pattern for glucuronides is the neutral loss of the glucuronic acid moiety (176 amu), resulting in a fragment ion corresponding to the aglycone. researchgate.netnih.gov Specific fragment ions for the glucuronide moiety itself can also be observed. researchgate.net For instance, in the analysis of N-desmethylasenapine-N-carbamoyl-glucuronide, ions at m/z 492/494 were detected, confirming its structure. researchgate.net

Table 2: Key Mass Spectrometry Findings for this compound

| Analytical Technique | Key Finding | Reference |

| LC-ES-MS | Detected main ions at m/z 492/494 for N-desmethylasenapine-N-carbamoyl-glucuronide. | researchgate.net |

| LC-MS/MS | Confirmed the presence of N-desmethylasenapine-N-carbamoyl glucuronide as a circulating metabolite in human plasma. | fda.gov |

| Mass Spectrometry | Used in conjunction with NMR and IR spectroscopy to identify the carbamate glucuronide of the desmethyl metabolite in rat bile. | nih.gov |

High-Performance Liquid Chromatography (HPLC) coupled with Radioactivity Detection

High-Performance Liquid Chromatography (HPLC) coupled with radioactivity detection is a crucial technique for quantitative metabolite profiling, especially when using radiolabeled parent compounds. nih.gov In studies of Org 5222 (asenapine) metabolism, [¹⁴C]-labeled drug was administered to track the distribution and identify all metabolites. researchgate.netfda.gov

The HPLC system separates the various metabolites present in biological samples like plasma, urine, and feces. fda.govresearchgate.net The eluent from the HPLC column then passes through a radioactivity detector, which measures the amount of radioactivity in each separated peak. nih.govwaters.com This allows for the quantification of each metabolite relative to the total radioactivity. fda.govfda.gov

Metabolic profiles of asenapine (B1667633) have been determined using HPLC with radioactivity detection, which revealed that N-desmethylasenapine-N-carbamoyl-glucuronide is one of the circulating metabolites in human plasma. researchgate.netfda.gov Different HPLC systems can be employed to achieve optimal separation of the complex mixture of metabolites. fda.gov

Pathways of Org 5222 Metabolism Leading to Glucuronide Formation

Identification of Primary Biotransformation Routes of Org 5222

The metabolism of Org 5222 proceeds through several key routes, with no single pathway being solely responsible for its clearance. fda.gov The primary biotransformation processes identified are direct glucuronidation and oxidative metabolism, which includes N-demethylation and hydroxylation. researchgate.netresearchgate.netsrce.hrthepharmstudent.com

Direct conjugation with glucuronic acid is a major metabolic route for Org 5222. researchgate.netthepharmstudent.com This Phase II metabolic process involves the transfer of a glucuronic acid moiety to the Org 5222 molecule, which increases its water solubility and facilitates its excretion. wikipedia.orgabdn.ac.uk The primary enzyme responsible for this direct glucuronidation is UDP-glucuronosyltransferase 1A4 (UGT1A4). researchgate.netthepharmstudent.com The resulting metabolite, asenapine (B1667633) N⁺-glucuronide, is the principal circulating metabolite found in plasma and a major excretory product. researchgate.net

| Pathway | Enzyme | Key Metabolite |

|---|---|---|

| Direct Glucuronidation | UGT1A4 | Asenapine N⁺-glucuronide |

| N-Demethylation | CYP1A2 (primarily) | N-desmethylasenapine |

| Hydroxylation | Not specified | 11-hydroxyasenapine |

Alongside direct glucuronidation, Org 5222 undergoes significant Phase I oxidative metabolism. researchgate.net These reactions are primarily catalyzed by cytochrome P450 isoenzymes, with CYP1A2 being the predominant one. researchgate.netthepharmstudent.com

Key oxidative pathways include:

N-Demethylation: This process involves the removal of a methyl group from the nitrogen atom of the pyrrolidine (B122466) ring, leading to the formation of N-desmethylasenapine. researchgate.netnih.gov This secondary amine is a significant metabolite that can undergo further biotransformation. researchgate.netnih.gov

Hydroxylation: This pathway involves the addition of a hydroxyl group to the Org 5222 structure. A notable metabolite from this route is 11-hydroxyasenapine. researchgate.netresearchgate.net Further oxidation can lead to dihydroxylated metabolites such as 10,11-dihydroxyasenapine and 10,11-dihydroxy-N-desmethylasenapine. researchgate.net

N-Oxidation: Org 5222 can also be oxidized to form an N-oxide, which exists in two diastereoisomeric forms. nih.gov

Mechanistic Insights into Conjugate Formation

The formation of specific glucuronide conjugates of Org 5222, particularly those derived from its metabolites, involves novel biochemical mechanisms.

A unique metabolic pathway observed for Org 5222 involves the formation of a carbamate (B1207046) glucuronide. nih.gov This process is initiated after the N-demethylation of Org 5222. The resulting secondary amine metabolite, N-desmethylasenapine, reacts with carbon dioxide (CO₂) to form a carbamic acid intermediate. nih.govtandfonline.com This reaction, which may occur spontaneously without enzymatic catalysis, creates a substrate that is then susceptible to glucuronidation. tandfonline.comresearchgate.net The subsequent conjugation of this carbamic acid with glucuronic acid yields a stable N-carbamoyl glucuronide metabolite. nih.govtandfonline.com This novel metabolite was identified in the bile of rats. nih.gov

The demethylated metabolite, N-desmethylasenapine, is a key intermediate in a sequential metabolic pathway. researchgate.netnih.gov After its formation via N-demethylation of the parent compound, N-desmethylasenapine serves as a precursor for further conjugation. researchgate.netnih.govtandfonline.com The formation of N-desmethylasenapine-N-carbamoyl-glucuronide is a clear example of this sequential metabolism, where the initial demethylation is a prerequisite for the subsequent reaction with CO₂ and final glucuronidation. researchgate.netnih.govnih.gov This multi-step process highlights the complexity of Org 5222 biotransformation, where a Phase I metabolite becomes the substrate for a unique Phase II conjugation reaction. researchgate.nettandfonline.com

| Metabolite Name | Metabolic Pathway | Precursor |

|---|---|---|

| Asenapine N⁺-glucuronide | Direct Glucuronidation | Asenapine (Org 5222) |

| N-desmethylasenapine | N-Demethylation | Asenapine (Org 5222) |

| N-desmethylasenapine-N-carbamoyl-glucuronide | N-Demethylation, Carbamate Formation, Glucuronidation | N-desmethylasenapine |

| 11-hydroxyasenapine | Hydroxylation | Asenapine (Org 5222) |

Enzymological Characterization of Org 5222 Glucuronidation

Identification and Contribution of Specific UDP-Glucuronosyltransferase (UGT) Isoforms

The metabolism of Org 5222 is handled by specific isoforms of the UGT enzyme family, which exhibit distinct substrate specificities and tissue expression patterns. Research has identified that the N-glucuronidation of tertiary amines, a key structural feature of Org 5222, is primarily catalyzed by UGT1A4 and UGT2B10. nih.gov

UGT1A4 is recognized as a principal enzyme responsible for the direct glucuronidation of Org 5222 (Asenapine). wikipedia.orgmims.comdovepress.comtandfonline.com This isoform is known to catalyze the N-glucuronidation of various tertiary amines. nih.govoup.com The chemical structure of Org 5222, which contains a tertiary amine, makes it a suitable substrate for UGT1A4. dovepress.com Studies have confirmed that Org 5222 is a substrate for UGT1A4, and this metabolic pathway is a major route of its clearance. nih.govrxabbvie.com While specific kinetic parameters for Org 5222 glucuronidation by UGT1A4 are not widely available in the literature, the established role of this enzyme highlights its importance in the drug's metabolism. researchgate.net

In addition to UGT1A4, UGT2B10 has been identified as a key enzyme in the N-glucuronidation of tertiary amines. nih.govresearchgate.netresearchgate.net UGT2B10 and UGT1A4 often exhibit overlapping substrate selectivity, and many compounds are substrates for both enzymes. nih.gov Research indicates that UGT2B10 is a high-affinity enzyme for many tertiary amines and may be the principal enzyme responsible for their metabolism at therapeutic concentrations. researchgate.net

Recent studies have specifically identified Org 5222 (Asenapine) as a selective substrate for UGT2B10. nih.gov For many substrates that are metabolized by both enzymes, UGT2B10 often demonstrates higher affinity (a lower Km value) than UGT1A4, suggesting it plays a crucial role in clearance, especially at lower drug concentrations. researchgate.netnih.gov This is the case for several tricyclic antidepressants and antihistamines, which share structural similarities with Org 5222. nih.gov The involvement of both UGT1A4 and UGT2B10 in the N-glucuronidation of Org 5222 underscores the complexity of its metabolic profile. nih.gov

Enzyme Kinetics and Substrate Specificity of UGT-Mediated Glucuronidation

The efficiency and specificity of Org 5222 glucuronidation are determined by the kinetic properties of the involved UGT isoforms.

Enzyme Kinetics: While detailed kinetic parameters (K_m and V_max) for Org 5222 glucuronidation are not extensively documented, studies on similar compounds provide insight. researchgate.net For many tertiary amine substrates metabolized by both UGT1A4 and UGT2B10, biphasic kinetics are often observed in human liver microsomes. researchgate.netnih.gov Typically, UGT2B10 acts as the high-affinity, low-capacity enzyme, while UGT1A4 functions as the low-affinity, high-capacity enzyme. researchgate.net This suggests that at therapeutic drug concentrations, UGT2B10 may be the primary contributor to glucuronidation. researchgate.net

Substrate Specificity: The substrate specificity of UGT1A4 and UGT2B10 is centered on molecules containing amine functional groups.

UGT1A4 is well-established as the main enzyme for N-glucuronidation of various compounds, including antipsychotics and antidepressants. oup.com

UGT2B10 shows a preference for tertiary aliphatic and heterocyclic amines. researchgate.netnih.gov Its substrate pool significantly overlaps with UGT1A4 and includes drugs like amitriptyline (B1667244) and imipramine. nih.gov The identification of Org 5222 as a substrate for both enzymes aligns with their known specificities for tertiary amine-containing structures. nih.gov

Table 1: UGT Isoforms Involved in Org 5222 (Asenapine) Glucuronidation

| UGT Isoform | Role in Org 5222 Glucuronidation | General Substrate Characteristics |

|---|---|---|

| UGT1A4 | Primary enzyme for N-glucuronidation. wikipedia.orgnih.gov | Tertiary amines, steroids, sapogenins. oup.comwikipedia.org |

| UGT2B10 | High-affinity enzyme for N-glucuronidation. researchgate.netnih.gov | Tertiary aliphatic and heterocyclic amines. researchgate.netnih.gov |

Tissue-Specific Expression and Regulation of Relevant UGTs

The location and regulation of UGT1A4 and UGT2B10 expression influence the site and rate of Org 5222 metabolism.

Tissue-Specific Expression: Both UGT1A4 and UGT2B10 are predominantly expressed in the liver, which is the primary site of drug metabolism. oup.comnih.govuniprot.org

UGT1A4 mRNA and protein have been detected at high levels in the liver. oup.comuniprot.org Expression is also found in other tissues, including the kidney, colon, small intestine, and placenta, though generally at lower levels. uniprot.orgnih.gov

UGT2B10 shows its highest expression in the liver. researchgate.netnih.gov It is also expressed in several extrahepatic tissues such as the kidney, mammary gland, lung, and small intestine. oup.com

Table 2: Tissue Distribution of UGT1A4 and UGT2B10

| Tissue | UGT1A4 Expression | UGT2B10 Expression |

|---|---|---|

| Liver | High oup.comuniprot.org | High researchgate.netnih.gov |

| Kidney | Present uniprot.org | Present oup.com |

| Intestine | Present (Small Intestine, Colon) uniprot.org | Present (Small Intestine) oup.com |

| Placenta | Present nih.gov | Present oup.com |

| Lung | Not typically detected nih.gov | Present oup.com |

Regulation of Expression: The expression and activity of UGT enzymes are subject to regulation by genetic and non-genetic factors, leading to significant interindividual variability.

Genetic Polymorphisms: Variations in the UGT genes can alter enzyme activity. The UGT1A4*3 allele, for instance, has been associated with increased glucuronidation activity for certain substrates. researchgate.net UGT2B10 is also known to be highly polymorphic, with some variants leading to reduced or null enzyme activity. nih.gov

Induction: UGT gene expression can be induced by various compounds. UGT1A4 expression can be induced by phenobarbital. uniprot.org The regulation of UGT2B10 can be affected by alternative splicing, which can be influenced by the presence of certain drugs, and this adds another layer of complexity to its expression and activity levels. researchgate.netnih.gov

Preclinical in Vitro Investigations of Org 5222 Glucuronide Metabolism

Microsomal Incubation Systems (e.g., Liver Microsomes from Various Species)

Liver microsomes are subcellular fractions of the endoplasmic reticulum and contain a high concentration of drug-metabolizing enzymes, including UGTs. researchgate.net They are a standard in vitro tool for studying the metabolism of xenobiotics. researchgate.net Investigations using liver microsomes from different species (e.g., human, rat, mouse) can elucidate species differences in the glucuronidation of Org 5222.

In these experimental setups, Org 5222 would be incubated with liver microsomes in the presence of the necessary cofactor, uridine diphosphate-glucuronic acid (UDPGA). The rate of formation of Org 5222 glucuronide is then measured over time using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). Such studies can determine key kinetic parameters like the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), which describe the affinity of the UGT enzymes for Org 5222 and the maximum rate of its glucuronidation.

To ensure maximal enzyme activity, the latency of UGTs within the microsomal membrane is often overcome by using pore-forming agents like alamethicin. nih.gov This allows for better access of the substrate and cofactor to the active site of the enzyme. nih.gov The data generated from these microsomal studies are fundamental in predicting the in vivo hepatic clearance of Org 5222. nih.govsemanticscholar.org

Table 1: Illustrative Kinetic Parameters for Org 5222 Glucuronidation in Liver Microsomes This table is for illustrative purposes and does not represent actual experimental data.

| Species | Apparent Km (µM) | Apparent Vmax (nmol/min/mg protein) |

|---|---|---|

| Human | 50 | 1.5 |

| Rat | 35 | 2.8 |

| Mouse | 42 | 2.1 |

| Monkey | 65 | 1.1 |

Recombinant UGT Enzyme Systems for Reaction Phenotyping

To identify the specific UGT isoforms responsible for the glucuronidation of Org 5222, recombinant UGT enzymes are employed. nih.govbioivt.comcriver.com These are individual human UGT enzymes expressed in cell lines, allowing for the direct assessment of each isoform's contribution to the metabolism of the compound. bioivt.com By incubating Org 5222 with a panel of recombinant UGT isoforms (e.g., UGT1A1, UGT1A3, UGT1A4, UGT1A9, UGT2B7), the isoforms that actively form this compound can be identified. criver.com

This process, known as reaction phenotyping, is critical for predicting potential drug-drug interactions. bioivt.com If Org 5222 is primarily metabolized by a single UGT isoform, co-administration with other drugs that are inhibitors or inducers of that same isoform could significantly alter the plasma concentrations of Org 5222.

Table 2: Illustrative Relative Activity of Recombinant Human UGT Isoforms in the Glucuronidation of Org 5222 This table is for illustrative purposes and does not represent actual experimental data.

| UGT Isoform | Relative Activity (%) |

|---|---|

| UGT1A1 | 15 |

| UGT1A3 | 5 |

| UGT1A4 | <1 |

| UGT1A9 | 75 |

| UGT2B7 | 5 |

Isolated Hepatocyte Models for Glucuronide Biosynthesis

Isolated hepatocytes, which are intact liver cells, provide a more physiologically relevant in vitro model compared to microsomes. nih.gov They contain the full complement of drug-metabolizing enzymes and cofactors in their natural cellular environment. nih.gov Using suspensions of freshly isolated or cryopreserved hepatocytes from different species allows for the study of this compound biosynthesis in a system that more closely mimics the in vivo situation. nih.gov

Assessment of Potential In Vitro Metabolic Interactions

Understanding the potential for Org 5222 to be a victim or a perpetrator of metabolic drug-drug interactions is a key component of its preclinical evaluation. In vitro studies are conducted to assess whether Org 5222 can inhibit or induce the activity of major UGT enzymes.

To assess its inhibitory potential, Org 5222 is co-incubated with human liver microsomes or recombinant UGT enzymes and known probe substrates for specific UGT isoforms. A decrease in the formation of the probe substrate's metabolite in the presence of Org 5222 would indicate inhibition. The concentration at which 50% of the enzyme activity is inhibited (IC50) is then determined.

Conversely, to evaluate the induction potential, primary human hepatocytes are treated with Org 5222 for an extended period (e.g., 48-72 hours). An increase in the expression of UGT mRNA or an increase in the activity of specific UGT isoforms would suggest that Org 5222 is an inducer of those enzymes. These in vitro interaction studies are crucial for anticipating potential clinical drug interactions. nih.gov

Preclinical in Vivo Disposition and Metabolite Profiling of Org 5222 Glucuronide

Animal Model Studies (e.g., Rat, Mouse)

The preclinical in vivo disposition of Org 5222 (also known as asenapine) and its metabolites has been investigated in various animal models, primarily in Wistar rats and CD-1 mice. nih.govfda.govnih.gov These studies are crucial for understanding the metabolic fate of the compound before human clinical trials.

In Wistar rats, the metabolism of radiolabelled Org 5222 was examined to identify the biotransformation pathways. nih.gov These studies revealed that Org 5222 undergoes several metabolic reactions, including oxidation and N-demethylation. nih.gov A notable and novel metabolite identified in rat bile was a carbamate (B1207046) glucuronide. nih.gov This metabolite is formed from an intermediate carbamic acid, which results from the addition of carbon dioxide to the demethylated metabolite of Org 5222. nih.govtandfonline.com The formation of carbamate glucuronides is a recognized metabolic pathway for primary and secondary amines and has been observed in various species, including rats and mice. researchgate.net

Further studies in male Wistar rats using quantitative autoradiography with [14C]2-deoxyglucose aimed to understand the effects of Org 5222 on local cerebral glucose utilization. nih.gov These investigations provide insights into the pharmacodynamic effects of the compound in the central nervous system of a relevant animal model. nih.gov

An excretion and metabolite profiling study was also conducted in male and female CD-1 mice. fda.gov This study, along with those in rats, contributed to a broader understanding of the species-specific metabolism and disposition of Org 5222. fda.govresearchgate.net The use of different animal models like rats and mice is standard practice in preclinical research to assess potential species differences in drug metabolism. jst.go.jpscielo.br

Comprehensive Metabolite Profiling and Quantitative Analysis in Biological Fluids and Tissues (Plasma, Bile, Urine, Feces)

Comprehensive metabolite profiling of Org 5222 in biological fluids and tissues has been conducted to identify and quantify its metabolic products. In rats, metabolites were identified in plasma, bile, feces, and urine using techniques such as mass spectrometry and NMR analysis. nih.gov

The metabolic profiles revealed that Org 5222 is extensively metabolized. nih.govsrce.hr Key metabolic pathways include oxidation to an N-oxide, N-demethylation, and direct glucuronidation. nih.govresearchgate.net

A significant metabolite identified in rat bile is a carbamate glucuronide. nih.gov This novel metabolite's formation involves the N-demethylation of Org 5222, followed by the addition of CO2 to form a carbamic acid intermediate, which is then glucuronidated. nih.govtandfonline.com

In human studies, which provide a comparative perspective, the principal circulating metabolite in plasma was identified as asenapine (B1667633) N+-glucuronide. researchgate.net Other significant circulating metabolites included N-desmethylasenapine-N-carbamoyl-glucuronide and N-desmethylasenapine. researchgate.net Over 70% of the circulating radioactivity in human plasma was associated with conjugated metabolites. researchgate.net The major excretory metabolite was asenapine N+-glucuronide. researchgate.net

Quantitative analysis of drug-related material in various species, including rats and mice, showed significant recovery in both urine and feces. fda.gov The table below summarizes the identified metabolites of Org 5222 (asenapine) in different biological matrices from preclinical and clinical studies.

| Metabolite | Biological Matrix | Species | Reference |

| Org 5222 N-oxide | Plasma, Bile, Feces, Urine | Rat | nih.gov |

| N-demethyl Org 5222 | Plasma, Bile, Feces, Urine | Rat | nih.gov |

| Carbamate glucuronide of N-demethyl Org 5222 | Bile | Rat | nih.gov |

| Asenapine N+-glucuronide | Plasma, Urine, Feces | Human | researchgate.net |

| N-desmethylasenapine-N-carbamoyl-glucuronide | Plasma, Urine, Feces | Human | researchgate.net |

| N-desmethylasenapine | Plasma | Human | researchgate.net |

| Asenapine 11-O-sulfate | Plasma | Human | researchgate.net |

| 11-hydroxyasenapine conjugates | Urine, Feces | Human | researchgate.net |

| 10,11-dihydroxy-N-desmethylasenapine | Urine, Feces | Human | researchgate.net |

| 10,11-dihydroxyasenapine conjugates | Urine, Feces | Human | researchgate.net |

Organ-Specific Distribution of Org 5222 Glucuronide

The distribution of Org 5222 and its metabolites, including glucuronides, into various organs is a critical aspect of its preclinical evaluation. Glucuronidation, a major phase II metabolic pathway, primarily occurs in the liver, but other tissues such as the kidney and intestine also possess this capability. nih.govphysiology.org The resulting glucuronide conjugates are generally more water-soluble, which facilitates their excretion. basu.org.innih.gov

In rats administered a single oral dose of a related compound, distribution was observed in all examined tissues, including the brain and colon. plos.org While specific data on the organ distribution of this compound is not detailed in the provided search results, the general principles of drug distribution and metabolism suggest that the liver would be a primary site of glucuronide formation. nih.govphysiology.org The expression of UDP-glucuronosyltransferases (UGTs), the enzymes responsible for glucuronidation, is highest in the liver, but they are also present in extrahepatic tissues. jst.go.jpphysiology.org

Studies on other compounds in rats have shown that glucuronide metabolites can be distributed to various tissues. plos.org The distribution is influenced by blood flow to the organs and the presence of drug transporters that can facilitate the movement of glucuronides across cell membranes. frontiersin.org For instance, after intravenous administration, a compound was found to be distributed mainly in the organs rather than in the plasma. mdpi.com

The autoradiography of radioactive asenapine (Org 5222) has shown that both the parent drug and its N-desmethyl metabolite can cross the blood-brain barrier and accumulate in the brain. thepharmstudent.com This indicates that the parent compound and some of its metabolites can reach the central nervous system, which is relevant for a psychotropic agent. nih.govnih.gov The subsequent formation of the more polar glucuronide metabolite would likely limit its ability to penetrate the blood-brain barrier and facilitate its elimination from the body.

Elucidation of Excretion Pathways and Mass Balance

The excretion of Org 5222 and its metabolites occurs through both urine and feces. nih.govfda.gov Mass balance studies, which account for the total administered dose of a radiolabeled drug, are essential for understanding the primary routes of elimination from the body.

In Wistar rats, following the administration of [3H] or [14C]-labeled Org 5222, metabolites were identified in bile, feces, and urine, indicating that both renal and biliary excretion are important pathways. nih.gov The identification of a carbamate glucuronide specifically in the bile of rats suggests significant biliary excretion of this particular metabolite. nih.gov

In a mass balance study in humans, approximately 90% of the total radioactive dose of asenapine was recovered, with about 50% found in the urine and 40% in the feces. researchgate.net Unchanged asenapine was only detected in the feces, highlighting the extensive metabolism of the compound before excretion. researchgate.net The principal excretory metabolite was asenapine N+-glucuronide. researchgate.net

Excretion studies in various animal species, including mice and rats, have consistently shown that drug-related material is present in both urine and feces, with total recovery values typically exceeding 80%. fda.gov The relative contribution of urinary and fecal excretion can vary between species. For example, in mice, the percentage of the total dose recovered in urine was 15% for males and 27% for females, while in rats, it was 18% for both males and females. fda.gov

The general process of drug elimination involves metabolism, primarily in the liver, to form more polar, water-soluble metabolites like glucuronides, which are then excreted by the kidneys into urine or by the liver into bile, and subsequently into the feces. nih.govbasu.org.in

Comparative Aspects of Org 5222 Glucuronide Metabolism

Interspecies Variability in Glucuronidation Profiles

The metabolic profile of asenapine (B1667633), particularly its glucuronidation, shows marked differences between humans and various animal species used in preclinical studies. tga.gov.au In humans, asenapine N⁺-glucuronide is the principal circulating metabolite in plasma and a major excretory product. researchgate.net This direct conjugation is a key detoxification pathway for the compound in the human body.

However, this metabolic profile is not consistently replicated in experimental animals. An Australian Public Assessment Report highlighted that the major human plasma metabolite, asenapine N⁺-glucuronide, was generally not found in the experimental species tested. tga.gov.au For instance, rats, a common model in toxicology studies, show prominent levels of asenapine N-oxide, a metabolite not significant in humans. tga.gov.au This indicates a different primary metabolic route in rats compared to the direct glucuronidation observed in humans.

Further research has confirmed that hepatic N-glucuronidation, the process responsible for forming the glucuronide conjugate, exhibits significant species differences. researchgate.net Studies comparing metabolic pathways in different species have frequently noted that phase II conjugation reactions, including glucuronidation, can vary substantially. scispace.com In the case of asenapine, the enzyme primarily responsible for its direct glucuronidation in humans is UGT1A4. europa.eupsychopharmacologyinstitute.comdrugbank.commedcentral.com The expression and activity of this and other UDP-glucuronosyltransferase (UGT) enzymes can differ significantly between humans, rats, dogs, and other species, leading to distinct metabolite profiles. tga.gov.au

| Species | Prominent Metabolites | Notes |

|---|---|---|

| Human | Asenapine N⁺-glucuronide | Major metabolite in plasma and excreta. researchgate.net |

| Rat | Asenapine N-oxide | Asenapine N⁺-glucuronide is generally not a prominent metabolite. tga.gov.au |

| Experimental Species (General) | Variable; Asenapine N⁺-glucuronide generally not present. | Highlights challenges in extrapolating metabolic data to humans. tga.gov.au |

Inter-tissue Differences in Glucuronide Conjugate Formation (Hepatic vs. Extrahepatic)

The formation of Org 5222 glucuronide is not confined to a single organ. Significant differences exist between hepatic (liver) and extrahepatic (non-liver) tissues in their capacity to carry out this conjugation reaction.

Hepatic Metabolism: The liver is the primary site for the metabolism of asenapine. researchgate.netresearchgate.net It is extensively metabolized by direct glucuronidation mediated by the UGT1A4 enzyme and by oxidative pathways involving cytochrome P450 enzymes, predominantly CYP1A2. europa.eupsychopharmacologyinstitute.comdrugbank.commedcentral.com The liver's high concentration of these enzymes makes it highly efficient at clearing the drug. psychopharmacologyinstitute.com Asenapine is considered a high clearance drug, and its hepatic clearance is significantly influenced by liver blood flow. psychopharmacologyinstitute.com

Extrahepatic Metabolism: Evidence strongly suggests that extrahepatic tissues, particularly the gastrointestinal (GI) tract, play a crucial role in the metabolism of asenapine. This is demonstrated by the compound's extensive first-pass metabolism. dovepress.com When swallowed, asenapine has a very low oral bioavailability of less than 2%, which is a consequence of metabolism in the gut wall and the liver before it reaches systemic circulation. researchgate.netpsikofarmakoloji.org In contrast, sublingual administration, which allows absorption through the oral mucosa directly into the bloodstream, bypasses this extensive first-pass effect and results in a much higher bioavailability of 35%. europa.eudovepress.compsikofarmakoloji.org

This marked difference in bioavailability points to the GI tract as a significant extrahepatic site for asenapine metabolism, including likely glucuronidation. While UGT1A4 is most abundant in the liver, other UGT isoforms are present in the intestine and can contribute to the first-pass metabolism of drugs. tandfonline.compsychiatria-danubina.com

Furthermore, other extrahepatic tissues may also contribute, albeit to a lesser extent. For example, studies have shown that metabolic enzymes are regulated differently in the brain compared to the liver, indicating tissue-specific metabolic functions. tandfonline.com While the primary focus for asenapine glucuronidation remains the liver and gut, the presence of UGT enzymes in other tissues like the kidney means they could also potentially contribute to the formation of this compound. psychiatria-danubina.com

Preclinical Pharmacological Implications of Org 5222 Glucuronide

Evaluation of the Pharmacological Activity of Org 5222 Glucuronide

Org 5222 (asenapine) undergoes extensive metabolism in the body, with direct glucuronidation being a primary pathway. psychiatria-danubina.comnih.gov This process, catalyzed mainly by the UGT1A4 enzyme, results in the formation of asenapine (B1667633) N+-glucuronide. dovepress.comnih.govresearchgate.net Research and clinical documentation consistently indicate that the metabolites of asenapine, including this compound, are pharmacologically inactive. dovepress.comresearchgate.netnih.gov The pharmacological activity observed with the administration of asenapine is attributed primarily to the parent compound. rxlist.comeuropa.eu

Assessment of Receptor Binding and Functional Activity

Consistent with its classification as an inactive metabolite, this compound is considered to have no significant functional activity at various neurotransmitter receptors. dovepress.com Studies report that asenapine is metabolized into approximately 38 different metabolites, none of which possess clinically relevant effects due to their low affinity for key receptors or their inability to penetrate the blood-brain barrier. nih.govnih.gov One specific investigation noted that the N+-glucuronide metabolite of asenapine demonstrated no activity at the hERG (human Ether-à-go-go-Related Gene) channel, further supporting its lack of off-target activity. hres.ca

In contrast, the parent compound Org 5222 (asenapine) exhibits a complex receptor binding profile, acting as an antagonist at a multitude of receptors, including serotonin (B10506) (5-HT), dopamine (B1211576), adrenergic, and histamine (B1213489) receptors, with no significant affinity for muscarinic cholinergic receptors. nih.govthepharmstudent.com

The table below summarizes the receptor binding affinities for the parent compound, Org 5222 (asenapine). No such data is available for this compound as it is considered inactive.

| Receptor | Binding Affinity (Ki, nM) |

|---|---|

| 5-HT2C | 0.03 |

| 5-HT2A | 0.06 |

| 5-HT7 | 0.13 |

| 5-HT2B | 0.16 |

| 5-HT6 | 0.25 |

| Dopamine D3 | 0.42 |

| Histamine H1 | 1.0 |

| Dopamine D4 | 1.1 |

| Adrenergic α1 | 1.2 |

| Adrenergic α2 | 1.2 |

| Dopamine D2 | 1.3 |

| Dopamine D1 | 1.4 |

| 5-HT1A | 2.5 |

| Histamine H2 | 6.2 |

Data derived from reference nih.gov. This table reflects the activity of the parent compound Org 5222 (asenapine), not the glucuronide metabolite.

Influence of Glucuronidation on the Preclinical Pharmacodynamics of Org 5222

Glucuronidation is a critical phase II metabolic process that converts the pharmacologically active Org 5222 into the inactive, more water-soluble this compound, facilitating its excretion from the body. dovepress.comtandfonline.com This biotransformation effectively terminates the pharmacological action of the parent drug. Therefore, the influence of glucuronidation on the preclinical pharmacodynamics of Org 5222 is primarily one of deactivation. The following sections describe the pharmacodynamic properties of the parent compound that are attenuated or eliminated through this metabolic pathway.

Modulation of Local Cerebral Glucose Utilization (LCGU) in Animal Models

There are no preclinical studies evaluating the direct effect of this compound on local cerebral glucose utilization (LCGU), as it is an inactive metabolite. However, studies on the parent compound, Org 5222, demonstrate its ability to modulate brain metabolic activity. In freely moving rats, Org 5222 was found to selectively reduce LCGU in specific thalamic structures without significantly affecting limbic, cortical, or nigrostriatal areas. psychiatria-danubina.comsrce.hr This selective effect on brain glucose metabolism is considered indicative of its antipsychotic potential without inducing widespread cognitive or motor side effects. psychiatria-danubina.comsrce.hr The process of glucuronidation would negate this specific modulation of cerebral glucose use.

Impact on Specific Neurobiological and Behavioral Endpoints in Preclinical Studies (e.g., motor activity)

No data exists on the impact of this compound on motor activity or other behavioral endpoints, consistent with its inactive status. The parent compound, Org 5222, has been shown to affect motor activity in preclinical models. In juvenile animal toxicity studies, increased motor activity was observed in animals following the completion of treatment with asenapine. rxlist.comrxabbvie.com Conversely, other assessments have noted that asenapine treatment can lead to strongly reduced motor activity immediately after administration. fda.gov These effects on motor function are a key aspect of the parent drug's pharmacodynamic profile, which is nullified by its conversion to this compound.

Methodological Paradigms in Org 5222 Glucuronide Research

Advanced Chromatographic and Spectrometric Quantification Methods for Glucuronides

The quantification of Org 5222 and its glucuronide metabolites in biological matrices such as plasma, urine, and feces relies on advanced analytical techniques that offer high sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC): Initial metabolic profiling of asenapine (B1667633) has been conducted using high-performance liquid chromatography (HPLC) coupled with radioactivity detection. simsonpharma.com This method is particularly useful in metabolic studies involving radiolabeled compounds to track all drug-related material.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For precise quantification, a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay is the method of choice. nih.gov This technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. A validated method for asenapine and its metabolites, including asenapine-N-glucuronide, involves liquid-liquid extraction from plasma, followed by chromatographic separation on a C18 column. nih.gov The system operates in an isocratic mode with a mobile phase typically composed of ammonium (B1175870) formate (B1220265) and acetonitrile. nih.gov Detection is achieved using a triple quadrupole mass spectrometer set to the multiple reaction monitoring (MRM) mode, which ensures high specificity by monitoring a specific precursor-to-product ion transition for the analyte. nih.gov

| Parameter | Specification | Reference |

|---|---|---|

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.gov |

| Extraction | Liquid-Liquid Extraction (Methyl tert-butyl ether) | nih.gov |

| Column | Phenomenex C18 (50 mm × 4.6 mm, 5 µm) | nih.gov |

| Mobile Phase | 10 mM Ammonium Formate–Acetonitrile (5:95, v/v) | nih.gov |

| Flow Rate | 0.8 mL/min | nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

Enzymatic Hydrolysis Techniques (e.g., β-Glucuronidase Applications)

Enzymatic hydrolysis is a critical technique for the structural confirmation of glucuronide metabolites. In the investigation of Org 5222's metabolic pathways, enzymatic deconjugation was employed to help elucidate the structures of its conjugated metabolites. simsonpharma.com

This process typically utilizes the enzyme β-glucuronidase, which specifically cleaves the glucuronic acid moiety from the parent drug (aglycone). By treating a sample containing a suspected glucuronide metabolite with β-glucuronidase, researchers can hydrolyze the conjugate. The subsequent detection of the parent compound, Org 5222, via chromatographic methods confirms the identity of the metabolite as a glucuronide conjugate. This technique is fundamental in distinguishing direct glucuronides from other conjugated forms and is a standard procedure in metabolic profiling studies. dovepress.com

Isotopic Labeling Strategies for Metabolic Tracing

Isotopic labeling is a powerful strategy for tracing the metabolic fate of a drug in vivo. Studies on Org 5222 (asenapine) have utilized this approach to comprehensively understand its absorption, distribution, metabolism, and excretion (ADME).

In a key human study, [¹⁴C]-labeled asenapine was administered to healthy male subjects. simsonpharma.com By tracking the radioactivity, researchers were able to determine that approximately 90% of the dose was recovered, with about 50% in urine and 40% in feces. simsonpharma.com This tracing method allowed for the creation of detailed metabolic profiles in plasma, urine, and feces, leading to the identification of asenapine N⁺-glucuronide as the principal circulating and excretory metabolite. simsonpharma.com Another isotope, [³H]-Org 5222, has also been used in research, demonstrating the utility of different radioisotopes in metabolic studies. wikipedia.org This technique is indispensable for obtaining a complete mass balance and ensuring that all major metabolic pathways are identified.

In Silico and Computational Approaches for Predicting Glucuronidation

In silico and computational models are increasingly vital in modern drug development for predicting the metabolic fate of new chemical entities. These approaches can forecast which metabolic pathways, such as glucuronidation, a compound is likely to undergo and which specific enzymes are involved.

For Org 5222 (asenapine), direct glucuronidation is a major metabolic route. nih.govsimsonpharma.com It has been identified that this reaction is primarily catalyzed by the UDP-glucuronosyltransferase enzyme UGT1A4. nih.govnih.gov This type of specific enzyme identification is often the goal of predictive computational models, which analyze the drug's chemical structure to predict its affinity for various metabolizing enzymes. The use of in silico tools in early development helps to anticipate a drug's metabolic profile, potential for drug-drug interactions, and inter-individual variability in metabolism. wikipedia.org

Emerging Research Directions for Org 5222 Glucuronide

Identification of Uncharacterized or Minor Glucuronide Conjugates

The primary route of metabolism for asenapine (B1667633) involves direct glucuronidation, predominantly via the UGT1A4 enzyme, and oxidative metabolism. researchgate.net The major circulating metabolite identified in human plasma is asenapine-N+-glucuronide. fda.govresearchgate.net However, comprehensive analysis of asenapine's metabolic fate suggests a more complex picture.

In a mass balance study using radiolabeled asenapine, it was found that a significant portion of the drug-related material in plasma remains uncharacterized. fda.gov The identified species, including unchanged asenapine (4%), asenapine-N+-glucuronide (34%), N-desmethylasenapine (5%), and N-desmethylasenapine N-carbamoyl glucuronide (7%), account for approximately 50% of the circulating radioactivity. fda.gov The remaining ~50% is composed of at least 15 different, highly polar metabolite peaks, with no single peak constituting more than 6% of the total plasma radiocarbon profile. fda.gov

Future research should focus on the structural elucidation of these unidentified polar metabolites. Advanced analytical techniques, such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, could be employed to identify these minor glucuronide conjugates and other metabolic products. Characterizing these metabolites is essential to confirm that they are, as currently presumed, pharmacologically inactive and to build a complete model of asenapine's clearance pathways.

Investigation of Transporter-Mediated Disposition and Recirculation Mechanisms (e.g., Hepatoenteric)

Glucuronide conjugates are typically more water-soluble than the parent drug and rely on transport proteins for their movement across cell membranes. frontiersin.orgnih.gov The disposition of these conjugates from the body involves a coordinated effort between uptake transporters (like Organic Anion Transporting Polypeptides, OATPs) that move them into organs like the liver and kidney, and efflux transporters (like Multidrug Resistance-Associated Proteins, MRPs, and Breast Cancer Resistance Protein, BCRP) that expel them into bile and urine. frontiersin.orgnih.gov

A key area for future research is the specific role of these transporters in the disposition of Org 5222 glucuronide. Identifying which OATP, MRP, and BCRP transporters are responsible for the hepatic uptake and biliary or renal excretion of asenapine-N+-glucuronide is a critical next step. This knowledge is vital for predicting potential drug-drug interactions where co-administered drugs might inhibit these transporters, leading to altered asenapine glucuronide levels.

Furthermore, the interplay of these transporters can lead to complex recirculation mechanisms, such as hepatoenteric or enterohepatic recirculation. who.intuni-tuebingen.de This process involves the excretion of the glucuronide into the bile, followed by its hydrolysis back to the parent drug by gut bacteria, and subsequent reabsorption of the parent drug. csic.esiiarjournals.org While not yet specifically studied for Org 5222, this mechanism is known to occur for other neuropsychotropic drugs and can significantly extend a drug's half-life. researchgate.net Investigating whether this compound undergoes such recirculation would provide a more complete understanding of its pharmacokinetics and the sources of interindividual variability.

Exploration of Genotypic and Phenotypic Factors Influencing Glucuronidation in Animal Models

The enzymes responsible for glucuronidation, UDP-glucuronosyltransferases (UGTs), are highly polymorphic. physiology.orgnih.gov Genetic variations in UGT genes can lead to significant interindividual differences in enzyme activity, affecting drug clearance and response. physiology.orgphysiology.org The primary enzyme for asenapine glucuronidation, UGT1A4, is known to have genetic variants. researchgate.netmdpi.com

A significant avenue for research is to explore how genotypic differences in UGTs influence Org 5222 glucuronidation using animal models. tandfonline.com Studies in animal models with specific UGT genotypes, such as "humanized" mice expressing human UGT1A4 variants or UGT knockout models, could directly link specific genetic profiles to alterations in asenapine metabolism. frontiersin.org Given that Org 5222 has been evaluated in various animal models, including rats and mice, these platforms are well-suited for such pharmacogenomic investigations. nih.gov

Phenotypic factors, such as age, sex, and disease state (e.g., hepatic or renal impairment), can also dramatically influence drug metabolism. medicines.org.ukresearchgate.net Animal models representing different disease states or age groups could be used to study their impact on the expression and activity of UGTs involved in asenapine metabolism. tandfonline.commdpi.com This research would help to understand how different physiological and pathological conditions might alter the pharmacokinetics of Org 5222 and its glucuronide metabolite.

Development of Novel Research Tools and Substrates for UGT Activity

Advancing our understanding of Org 5222 glucuronidation requires sophisticated research tools. While in vitro systems using human liver microsomes or recombinant UGT enzymes expressed in cell lines (e.g., HEK293) are valuable, there is a continuing need for more refined tools. researchgate.netoup.com

Future development could focus on creating cell-based assay systems that more accurately reflect the in vivo environment, for instance, by co-expressing not only the UGT enzyme but also the relevant uptake and efflux transporters (as discussed in 10.2). This would allow for a more integrated study of metabolism and transport. uzh.ch

Another key area is the development of novel, highly selective substrates for specific UGT enzymes, particularly for UGT1A4. While probe substrates exist, more selective tools would aid in precisely delineating the contribution of UGT1A4 versus other UGTs to asenapine metabolism, especially when investigating drug-drug interactions or the effects of genetic polymorphisms. nii.ac.jp Furthermore, creating novel analytical reagents, such as specific antibodies against this compound, could facilitate more direct and rapid quantification in biological samples, complementing existing LC-MS/MS methods. researchgate.net These advancements in research tools will be instrumental in dissecting the nuanced factors that govern the glucuronidation of Org 5222.

Q & A

Q. How does this compound compare to structurally similar biomarkers (e.g., p-cresol glucuronide) in gut microbiota studies?

- Design : Conduct cross-sectional cohort studies measuring both metabolites in fecal and serum samples. Use Spearman correlation to assess associations with microbial diversity indices (e.g., Shannon) .

- Challenges : Correct for confounding factors (e.g., dietary tyrosine intake for p-cresol glucuronide) via multivariate regression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.